molecular formula C17H11N B12651566 Benz(b)acridine CAS No. 257-89-6

Benz(b)acridine

Cat. No.: B12651566
CAS No.: 257-89-6
M. Wt: 229.27 g/mol
InChI Key: JZYMCIPZZLIJKR-UHFFFAOYSA-N
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Description

Benz(b)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family. Acridines are known for their rigid structure, planarity, and high thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz(b)acridine typically involves the condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate, resulting in 5-methylthis compound-6,11,12-trione . Another method includes the addition of the anion of methyl 2-(1,3-dithian-2-yl)benzoate to 1-methoxycarbonyl-4-quinolone, producing 5,5a-dihydro-11-hydroxy-5-methoxycarbonyl-12-oxaspiro{this compound-6,2′(1′,3′-dithiane)} .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Benz(b)acridine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxygenated derivatives, dihydro derivatives, and various substituted this compound compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit critical enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

257-89-6

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

benzo[b]acridine

InChI

InChI=1S/C17H11N/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)18-17/h1-11H

InChI Key

JZYMCIPZZLIJKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=N3

Origin of Product

United States

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